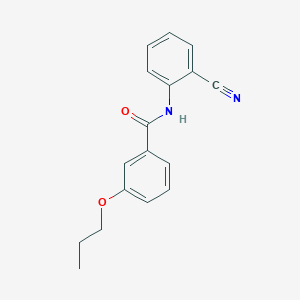
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile, also known as DCBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCBC belongs to the class of chromene derivatives, which have been studied extensively for their diverse biological activities. In
Applications De Recherche Scientifique
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is in the field of cancer research. Several studies have shown that 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is not fully understood. However, it is believed that 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS) in cancer cells. ROS are known to cause DNA damage and cell death. 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of certain proteins that are involved in cell survival and proliferation. These effects of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. Another advantage of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, there are also some limitations to using 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in lab experiments. One limitation is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and identify the specific proteins and pathways that are targeted by 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile. Another direction is to explore the potential of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in combination with other anti-cancer drugs to enhance their efficacy. Additionally, more research is needed to evaluate the safety and toxicity of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in vivo, in order to determine its potential for clinical use. Finally, the potential of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile in other scientific fields, such as neuroscience and immunology, should also be explored.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile involves the reaction of 4-biphenylyl-4H-chromene-3-carbonitrile with hydrazine hydrate in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of 2,7-diamino-4-(4-biphenylyl)-4H-chromene-3-carbonitrile obtained from this method is around 80%.
Propriétés
IUPAC Name |
2,7-diamino-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-13-19-21(18-11-10-17(24)12-20(18)26-22(19)25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12,21H,24-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIBNDVGDLKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)
![2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5201392.png)
![8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5201400.png)
![methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201407.png)

![2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]](/img/structure/B5201421.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)

![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)
